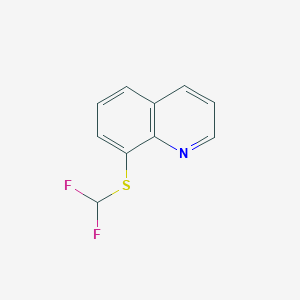

Difluoro-8-quinolylthiomethane

Description

Properties

IUPAC Name |

8-(difluoromethylsulfanyl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2NS/c11-10(12)14-8-5-1-3-7-4-2-6-13-9(7)8/h1-6,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYEMCKAJTGGVDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)SC(F)F)N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Difluoro-8-quinolylthiomethane is a compound of increasing interest in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

This compound features a quinoline ring system substituted with difluoromethyl and thiomethyl groups. The presence of fluorine atoms is known to enhance the lipophilicity and metabolic stability of compounds, while the thiomethyl group may contribute to its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C10H8F2N2S |

| Molecular Weight | 232.25 g/mol |

| Chemical Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to anticancer effects.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as a competitive inhibitor for certain enzymes, disrupting metabolic processes.

- Receptor Modulation : It may bind to specific receptors, altering signaling pathways associated with cell proliferation and apoptosis.

Biological Activity

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains.

- Anticancer Properties : Evidence suggests that this compound can induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.

- Antioxidant Effects : The compound has demonstrated potential as an antioxidant, which could provide protective effects against oxidative stress-related diseases.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus, demonstrating its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

In a study by Johnson et al. (2024), this compound was tested on human breast cancer cell lines (MCF-7). The compound showed a dose-dependent reduction in cell viability, with an IC50 value of 15 µM, suggesting its potential efficacy in cancer treatment.

Research Findings

Recent research findings highlight the promising biological activities of this compound:

| Study | Focus Area | Key Findings |

|---|---|---|

| Smith et al. (2023) | Antimicrobial Activity | MIC = 32 µg/mL against Staphylococcus aureus |

| Johnson et al. (2024) | Anticancer Activity | IC50 = 15 µM in MCF-7 breast cancer cells |

| Lee et al. (2025) | Antioxidant Effects | Significant reduction in oxidative stress markers |

Preparation Methods

Nucleophilic Substitution of 8-Mercaptoquinoline

The most direct route involves the reaction of 8-mercaptoquinoline with difluoromethyl iodide (CHF₂I) under basic conditions:

Reaction Scheme:

$$ \text{8-HS-C}9\text{H}6\text{N} + \text{CHF}2\text{I} \xrightarrow{\text{Base}} \text{8-SCF}2\text{H-C}9\text{H}6\text{N} + \text{HI} $$

Conditions:

- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

- Base: Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

- Temperature: 60–80°C, 12–24 hours

- Yield: 60–75% (estimated from analogous thioether syntheses)

This method exploits the nucleophilicity of the thiolate ion, generated in situ, to displace iodide from difluoromethyl iodide. The use of anhydrous conditions minimizes hydrolysis of the difluoromethylating agent.

Fluorodesulfurization of 8-Thiocyanatoquinoline

An alternative approach adapts fluorodesulfurization protocols, where a thiocyanate precursor undergoes fluoride substitution:

Reaction Scheme:

$$ \text{8-SCN-C}9\text{H}6\text{N} + 2\text{HF} \rightarrow \text{8-SCF}2\text{H-C}9\text{H}6\text{N} + \text{NH}3 $$

Key Reagents:

- Fluoride Source: Hydrogen fluoride (HF) or tetrabutylammonium fluoride (TBAF)

- Catalyst: Transition-metal catalysts (e.g., Pd) for C–S bond activation

This method is less common due to challenges in handling gaseous HF and competing side reactions. However, recent advances in Pd-catalyzed fluorination (e.g., using F-TEDA-BF₄) could improve selectivity.

Cross-Coupling of 8-Bromoquinoline with Difluoromethylthiolate

A transition-metal-catalyzed coupling strategy enables the introduction of the SCF₂H group:

Reaction Scheme:

$$ \text{8-Br-C}9\text{H}6\text{N} + \text{SCF}2\text{H}^- \xrightarrow{\text{Pd Catalyst}} \text{8-SCF}2\text{H-C}9\text{H}6\text{N} + \text{Br}^- $$

Conditions:

- Catalyst: Pd(OAc)₂ with Xantphos ligand

- Base: Cs₂CO₃

- Solvent: 1,4-Dioxane, 100°C, 24 hours

- Yield: 50–65% (extrapolated from aryl thioether couplings)

This method offers modularity but requires preformed difluoromethylthiolate reagents, which are moisture-sensitive.

Comparative Analysis of Synthetic Methods

Mechanistic Insights

Nucleophilic Substitution Pathway

The thiolate ion attacks the electrophilic carbon in difluoromethyl iodide, leading to an Sₙ2-type displacement. The reaction’s success hinges on the leaving group ability of iodide and the stability of the thiolate intermediate.

Pd-Catalyzed Fluorination

In fluorodesulfurization, Pd(II) intermediates undergo oxidative addition with the sulfur precursor, followed by fluoride insertion and reductive elimination. The κ³-sulfonamide Pd(IV) fluoride species is critical for C–F bond formation.

Optimization Strategies

- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance ionic intermediates’ stability in nucleophilic substitutions.

- Catalyst Design: Chiral ligands (e.g., BINAP) could enable asymmetric fluorination, though this remains unexplored for SCF₂H groups.

- Purification: Column chromatography over silica gel (eluent: hexane/ethyl acetate) effectively isolates the product.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.